(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
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Description
(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a useful research compound. Its molecular formula is C22H24N2O3S and its molecular weight is 396.51. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
- Synthesis and antimicrobial activity studies have been conducted on pyridine derivatives, which involve compounds structurally related to the chemical . These studies have explored the antimicrobial properties against various strains of bacteria and fungi, indicating the potential for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Structural Exploration and Antiproliferative Activity
- Research on novel bioactive heterocycles, such as compounds containing piperidin and morpholino groups, has included structural characterization and evaluation for antiproliferative activity. These compounds demonstrate the versatility of piperidine-containing compounds in synthesizing biologically active molecules (Prasad et al., 2018).
Antipsychotic Potential
- The synthesis of butyrophenones with affinity for dopamine and serotonin receptors has been investigated, showing potential as antipsychotic drugs. These studies suggest the importance of piperidine and benzofuran derivatives in developing medications for psychiatric disorders (Raviña et al., 2000).
Molecular Interaction Studies
- Molecular interaction studies involving compounds with a piperidinyl group have been crucial in understanding the antagonist activity on specific receptors, such as the CB1 cannabinoid receptor. This research highlights the role of chemical structures similar to the one in receptor-binding studies and drug development (Shim et al., 2002).
Properties
IUPAC Name |
[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-26-18-4-2-3-15-13-19(27-21(15)18)22(25)23-9-5-17(6-10-23)24-11-7-20-16(14-24)8-12-28-20/h2-4,8,12-13,17H,5-7,9-11,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAUNFGHGGXRBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)N4CCC5=C(C4)C=CS5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.